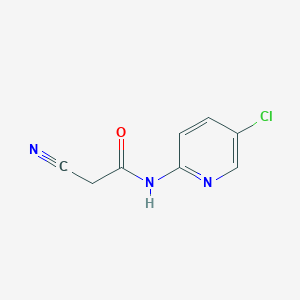
Bis(3-methylphenyl)methanol
Vue d'ensemble
Description
“Bis(3-methylphenyl)methanol” is a chemical compound . It is also known as a type of chemical entity . The molecular formula is C15H16O .
Synthesis Analysis
The synthesis of diphenylmethanol derivatives, which could include “Bis(3-methylphenyl)methanol”, involves Friedel-Crafts alkylation of methyl-substituted benzenes and CHCl3, followed by post-synthetic hydrolysis or alcoholysis catalyzed by alumina . This method enables the selective syntheses of diphenylmethanol derivatives with very simple procedures, without expensive reagents and apparatuses .
Molecular Structure Analysis
The molecular structure of “Bis(3-methylphenyl)methanol” consists of 15 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The average mass is 212.287 Da and the monoisotopic mass is 212.120117 Da .
Chemical Reactions Analysis
The chemical reactions involving “Bis(3-methylphenyl)methanol” could include Friedel-Crafts alkylation of methyl-substituted benzenes and CHCl3, followed by post-synthetic hydrolysis or alcoholysis catalyzed by alumina . The alumina used in the reaction could be recycled repeatedly through washing with water and drying .
Applications De Recherche Scientifique
1. Synthesis and Crystal Structure
Bis(3-methylphenyl)methanol is involved in the synthesis of complex organic compounds. For instance, it plays a role in the formation of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, which is studied for its molecular conformation and packing stabilized by intermolecular interactions (Dong & Huo, 2009).
2. Catalytic Reactions
The compound finds applications in catalytic processes. For example, its derivatives are used in methanol for the selective methylation of aromatic amines via PNHP-Pincer Ru Catalysts, demonstrating efficient catalytic activity (Ogata et al., 2018).
3. Organic Synthesis
In organic synthesis, bis(3-methylphenyl)methanol derivatives are involved in reactions with various compounds to produce polysubstituted cyclopentenes and other products, under mild reaction conditions, indicating its versatility in synthetic chemistry (Yao, Shi, & Shi, 2009).
4. Electrochemical Applications
In electrochemistry, derivatives of bis(3-methylphenyl)methanol are used in innovative strategies for the electrooxidation of methanol to form methoxyl radical, showing potential in electrocatalytic applications (Tang et al., 2016).
5. Antimicrobial Activity
Some bis(3-methylphenyl)methanol derivatives exhibit antimicrobial activity against resistant respiratory pathogens, indicating its potential use in medical research and drug development (Kascatan-Nebioglu et al., 2006).
6. Photovoltaic Applications
Certain bis(3-methylphenyl)methanol derivatives, such as fullerene bis-adducts, have been synthesized for use in organic photovoltaics, demonstrating enhanced open-circuit voltage and stability, showcasing its relevance in the field of renewable energy (Cheng et al., 2011).
Propriétés
IUPAC Name |
bis(3-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-11-5-3-7-13(9-11)15(16)14-8-4-6-12(2)10-14/h3-10,15-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPXLLRHBDRBPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374374 | |
| Record name | bis(3-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-methylphenyl)methanol | |
CAS RN |
13389-72-5 | |
| Record name | 3-Methyl-α-(3-methylphenyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13389-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | bis(3-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



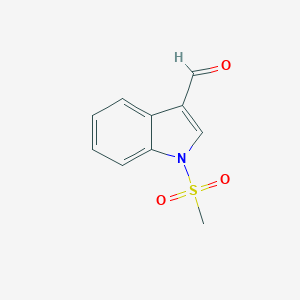
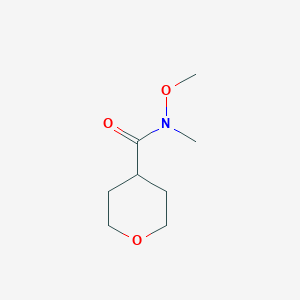

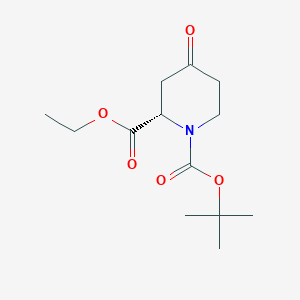
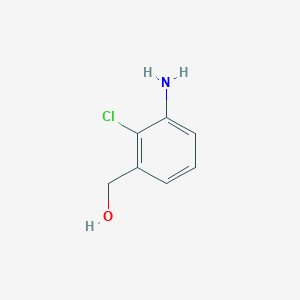
![3-Chloro-5-methylbenzo[d]isoxazole](/img/structure/B175095.png)
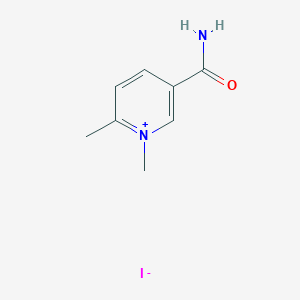
![Ethyl 3-amino-6-(4-chlorophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B175104.png)
![3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]](/img/structure/B175107.png)

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B175113.png)
![4,5-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B175117.png)

